molecular formula C20H24FN3S B15220291 2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine

2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine

Cat. No.: B15220291
M. Wt: 357.5 g/mol
InChI Key: DYEZRUKNQILHMR-UHFFFAOYSA-N
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Description

2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine is a synthetic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The phenothiazine core is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or iron powder in hydrochloric acid.

    Fluorination: The amine is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Alkylation: The fluorinated phenothiazine is alkylated with 3-(4-methylpiperazin-1-yl)propyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Fluphenazine: A fluorinated phenothiazine used as an antipsychotic.

    Thioridazine: A phenothiazine with both antipsychotic and antiemetic effects.

Uniqueness

2-Fluoro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its fluorine atom and piperazine moiety are likely to influence its binding affinity and selectivity for various molecular targets.

Properties

Molecular Formula

C20H24FN3S

Molecular Weight

357.5 g/mol

IUPAC Name

2-fluoro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H24FN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

DYEZRUKNQILHMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)F

Origin of Product

United States

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